molecular formula C13H14ClF3N6 B6623649 5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine

5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B6623649
M. Wt: 346.74 g/mol
InChI Key: JXTZFCLOIDOFKM-UHFFFAOYSA-N
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Description

5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an amine group, along with a piperidine ring attached to an imidazole ring bearing a trifluoromethyl group

Properties

IUPAC Name

5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N6/c14-9-10(18)20-6-21-12(9)23-3-1-7(2-4-23)11-19-5-8(22-11)13(15,16)17/h5-7H,1-4H2,(H,19,22)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTZFCLOIDOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C(F)(F)F)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Imidazole Ring:

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling of the Imidazole and Piperidine Rings: The imidazole and piperidine rings are coupled using a suitable linker, often involving nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate precursors, such as amidines and β-diketones.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxide salts under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes and signaling pathways.

Medicine

In medicinal chemistry, 5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the imidazole and piperidine rings facilitate its interaction with the active site. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of the imidazole and piperidine rings provides a unique scaffold that can interact with a wide range of molecular targets.

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